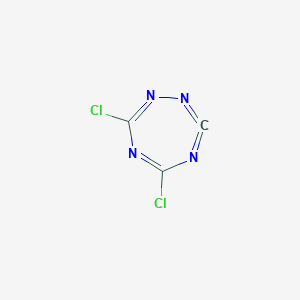![molecular formula C36H49Br B14239853 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 443295-47-4](/img/structure/B14239853.png)
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a bromine atom
準備方法
The synthesis of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene typically involves multiple steps, including the formation of Grignard reagents and subsequent coupling reactions. One common method involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent. This intermediate is then reacted with 3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl chloride under controlled conditions to yield the desired product .
化学反応の分析
2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a substrate to form carbon-carbon bonds.
科学的研究の応用
This compound has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
作用機序
The mechanism of action of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with metal catalysts, particularly palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of new carbon-carbon bonds .
類似化合物との比較
Similar compounds include:
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in catalytic processes.
1-Bromo-2,4,6-triisopropylbenzene: A precursor in the synthesis of the target compound.
2,4,6-Triisopropylphenylboronic acid: Used in similar coupling reactions.
These compounds share structural similarities but differ in their specific applications and reactivity.
特性
CAS番号 |
443295-47-4 |
|---|---|
分子式 |
C36H49Br |
分子量 |
561.7 g/mol |
IUPAC名 |
2-[3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C36H49Br/c1-20(2)26-16-31(22(5)6)35(32(17-26)23(7)8)28-13-29(15-30(37)14-28)36-33(24(9)10)18-27(21(3)4)19-34(36)25(11)12/h13-25H,1-12H3 |
InChIキー |
DOJFXAXSXSJQGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)Br)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
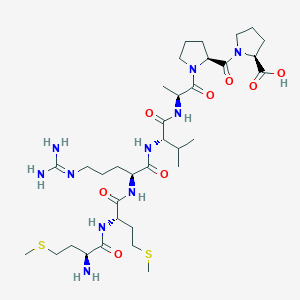
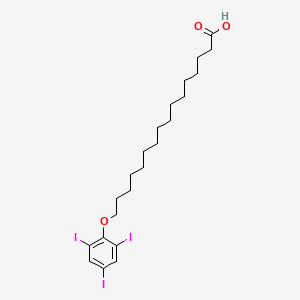
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
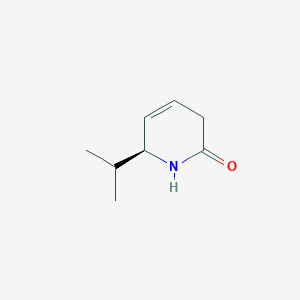
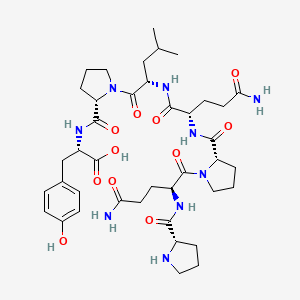
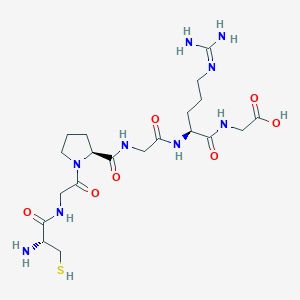
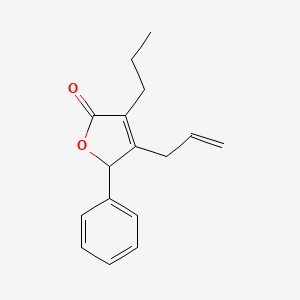
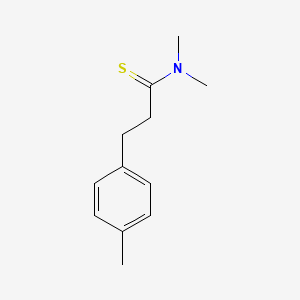
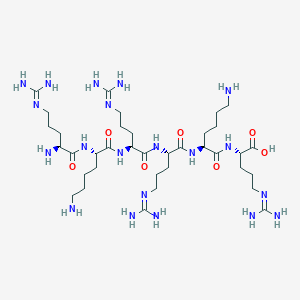
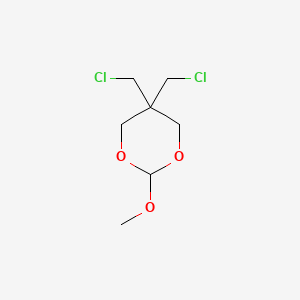
![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
